
4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine, also known as 4-CPCP, is a novel benzodioxole-based compound that has recently been studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, which makes it a promising candidate for further research.
Applications De Recherche Scientifique
Polymer Modification and Medical Applications
Amine compounds, including pyrazole derivatives, have been used in modifying poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels via radiation-induced processes. These modifications enhance the thermal stability and biological activities of the polymers, making them suitable for medical applications, particularly as antibacterial and antifungal agents (Aly & El-Mohdy, 2015).
Antimicrobial Agents
Several pyrazole derivatives, including those similar to 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine, have been synthesized and found to possess potent antimicrobial activities. These compounds demonstrate significant efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential in developing new antimicrobial agents (Raju et al., 2010).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel pyrazole derivatives, including those with benzodioxol moieties, have been a focus of research. These studies often involve exploring different synthesis methods and analyzing the resulting compounds using techniques like NMR, IR, and UV spectral analysis. This research is critical for developing new compounds with potential pharmaceutical applications (Idrees, Kola, & Siddiqui, 2019).
Crystallographic Studies
Crystallographic analysis of pyrazole derivatives, including those with benzodioxol components, has provided insights into their molecular structures. Such studies reveal details like the orientation of pyrazole ring amine and dioxole substituents and their conformation, which are essential for understanding the compound's properties and potential applications (Gajera et al., 2013).
Heterocyclic Chemistry
Research in heterocyclic chemistry often involves the synthesis of novel pyrazole derivatives. These studies aim to develop new compounds that could have significant biomedical applications, such as potential anticancer or antimicrobial agents. The synthesis process often involves multiple steps and different reagents to create complex heterocyclic structures (El‐Mekabaty, Mesbah, & Fadda, 2017).
Anticancer Research
Some pyrazole derivatives have shown promise as anticancer agents. Studies have synthesized and tested various pyrazole-based compounds, evaluating their effectiveness against specific cancer cell lines. These studies contribute to the ongoing search for new anticancer drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-cyclopropyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-13-11(12(15-16-13)7-1-2-7)8-3-4-9-10(5-8)18-6-17-9/h3-5,7H,1-2,6H2,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAIWDOJDAVHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2)N)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)
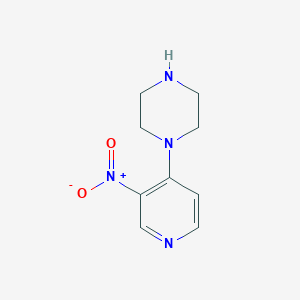
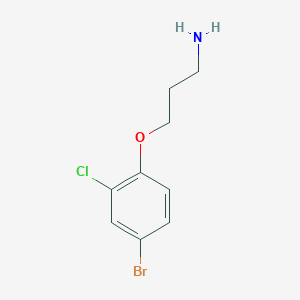
![2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438132.png)
![4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1438133.png)
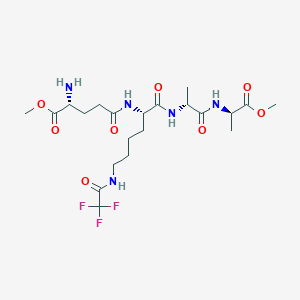
![[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1438138.png)


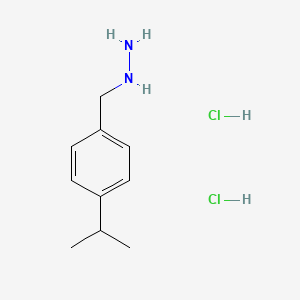
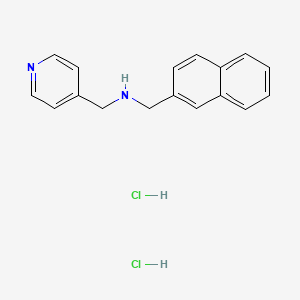
![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1438145.png)
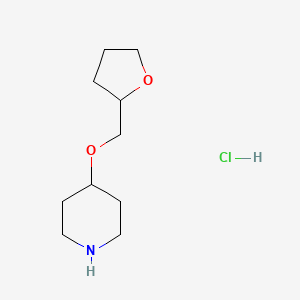
![4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride](/img/structure/B1438149.png)